N-((2-Chlorothiazol-5-yl)methyl)propan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-((2-Chlorothiazol-5-yl)methyl)propan-1-amine is a chemical compound with the molecular formula C7H11ClN2S It is characterized by the presence of a thiazole ring substituted with a chlorine atom and a propan-1-amine group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-((2-Chlorothiazol-5-yl)methyl)propan-1-amine typically involves the reaction of 2-chloro-5-(chloromethyl)thiazole with propan-1-amine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The crude product is often purified through recrystallization from solvents such as ethyl acetate .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .
Analyse Chemischer Reaktionen
Types of Reactions
N-((2-Chlorothiazol-5-yl)methyl)propan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to more saturated derivatives.
Substitution: The chlorine atom on the thiazole ring can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and various substituted thiazole derivatives, depending on the reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
N-((2-Chlorothiazol-5-yl)methyl)propan-1-amine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the development of agrochemicals and other industrial products
Wirkmechanismus
The mechanism of action of N-((2-Chlorothiazol-5-yl)methyl)propan-1-amine involves its interaction with specific molecular targets. The thiazole ring and the amine group play crucial roles in binding to enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways depend on the specific application and are subjects of ongoing research .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-((2-Chlorothiazol-5-yl)methyl)propan-2-amine: Similar in structure but with a different substitution pattern on the amine group.
2-Chloro-5-(chloromethyl)thiazole: A precursor in the synthesis of N-((2-Chlorothiazol-5-yl)methyl)propan-1-amine.
N-((2-Chlorothiazol-5-yl)methyl)cyclopropanamine: Another derivative with a cyclopropane ring instead of the propan-1-amine group.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C7H11ClN2S |
---|---|
Molekulargewicht |
190.69 g/mol |
IUPAC-Name |
N-[(2-chloro-1,3-thiazol-5-yl)methyl]propan-1-amine |
InChI |
InChI=1S/C7H11ClN2S/c1-2-3-9-4-6-5-10-7(8)11-6/h5,9H,2-4H2,1H3 |
InChI-Schlüssel |
BBTIDNNDJJIXSZ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCNCC1=CN=C(S1)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.